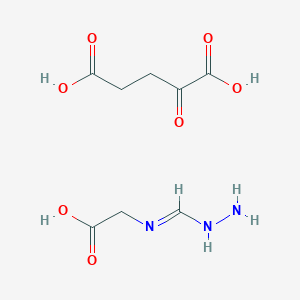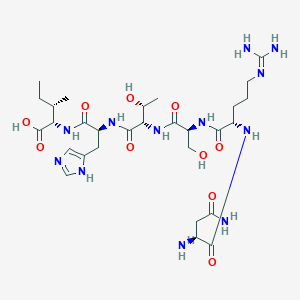
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopentanedioic acid are two distinct compounds with unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
For 2-oxopentanedioic acid, it can be synthesized through the oxidation of glutamic acid using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction is usually conducted in an aqueous medium at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-(Hydrazinylmethylideneamino)acetic acid involves large-scale synthesis using similar reaction conditions as mentioned above, but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography .
2-oxopentanedioic acid is produced industrially through the microbial fermentation of glucose or other carbohydrates. This biotechnological approach is preferred due to its efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
2-oxopentanedioic acid participates in:
Decarboxylation: It can decarboxylate to form succinic acid.
Transamination: It undergoes transamination reactions to form glutamic acid.
Condensation: It can condense with other compounds to form cyclic intermediates.
Common Reagents and Conditions
Common reagents for the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
For 2-oxopentanedioic acid, common reagents include ammonia for transamination, and acids or bases for condensation reactions .
Major Products Formed
The major products formed from the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include hydrazine derivatives, oxo compounds, and substituted amino acids .
For 2-oxopentanedioic acid, major products include succinic acid, glutamic acid, and various cyclic intermediates .
Applications De Recherche Scientifique
2-(Hydrazinylmethylideneamino)acetic acid is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
2-oxopentanedioic acid has applications in:
Chemistry: As a key intermediate in the Krebs cycle and in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Mécanisme D'action
2-(Hydrazinylmethylideneamino)acetic acid exerts its effects by interacting with enzymes and proteins, potentially inhibiting their activity. The molecular targets include enzymes involved in amino acid metabolism and oxidative stress pathways .
2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, playing a crucial role in cellular respiration and energy production. It acts on enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of substrates into energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropanoic acid: Similar in structure but differs in functional groups and reactivity.
2-Oxo-2-propylaminoacetic acid: Shares similar reactivity but has different applications
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. 2-oxopentanedioic acid is unique for its central role in the Krebs cycle and its importance in cellular metabolism .
Propriétés
Numéro CAS |
923060-74-6 |
|---|---|
Formule moléculaire |
C8H13N3O7 |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H7N3O2/c6-3(5(9)10)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,7,8)(H,9,10);2H,1,4H2,(H,5,6)(H,7,8) |
Clé InChI |
XFQFOJDBJKIQSV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)C(=O)O.C(C(=O)O)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)

![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)






![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
![2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14192936.png)
![Methyl 4-[(4-methylbenzene-1-sulfonyl)amino]but-2-enoate](/img/structure/B14192938.png)
